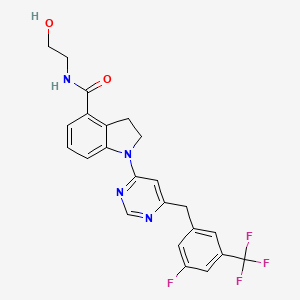
(4-Iodocuban-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Iodocuban-1-yl)methanol is a derivative of cubane, a highly symmetrical and strained hydrocarbon with a cubic structure. The compound features an iodine atom and a methanol group attached to the cubane framework, making it an interesting subject for various chemical studies due to its unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of (4-Iodocuban-1-yl)methanol typically involves the iodination of cubane derivatives. One common method includes the reaction of cubane with iodine in the presence of a suitable catalyst. Another approach involves the use of methyl-4-iodocubane-1-carboxylate as a starting material, which undergoes nucleophilic substitution reactions to introduce the methanol group .
Analyse Chemischer Reaktionen
(4-Iodocuban-1-yl)methanol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as arylthiolate and diphenylphosphanide ions under irradiation.
Oxidation and Reduction: The methanol group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert it to other alcohol derivatives.
Substitution Reactions: The cubane framework allows for various substitution reactions, leading to the formation of diverse derivatives.
Common reagents used in these reactions include liquid ammonia, dimethylsulphoxide, and various nucleophiles. Major products formed from these reactions include thioaryl- and diphenylphosphoryl-cubane derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Iodocuban-1-yl)methanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Iodocuban-1-yl)methanol primarily involves nucleophilic substitution reactions. The iodine atom acts as a leaving group, allowing nucleophiles to attack the cubane framework. This process is often mediated by electron transfer steps, which can be spontaneous, thermal, or photostimulated . The formation of radical anion intermediates plays a crucial role in these reactions .
Vergleich Mit ähnlichen Verbindungen
(4-Iodocuban-1-yl)methanol can be compared with other cubane derivatives such as:
Methyl-4-iodocubane-1-carboxylate: Used as a starting material for various nucleophilic substitution reactions.
1,4-Diiodocubane: Another iodinated cubane derivative with different reactivity and applications.
Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: These compounds share similar cage-like structures and are used as bioisosteres for benzene rings.
The uniqueness of this compound lies in its combination of an iodine atom and a methanol group, which provides distinct reactivity and potential for diverse chemical transformations.
Eigenschaften
IUPAC Name |
(4-iodocuban-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c10-9-5-2-6(9)4-7(9)3(5)8(2,4)1-11/h2-7,11H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSVUABZBLCLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(diethoxyphosphinyl)carbonyl]-1H-indole-2-carboxylic acid](/img/structure/B8139988.png)
![5,10-Dioxo-2,3-dihydrobenzo[g][1,4]benzodithiine-2,3-dicarbonitrile](/img/structure/B8139993.png)

![3'-nitrospiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinoline]](/img/structure/B8140009.png)
![5-[Tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B8140018.png)
![[3-(3-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methanamine;hydrochloride](/img/structure/B8140025.png)
![N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]-4-bromobenzamide](/img/structure/B8140026.png)
![(E)-N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]benzenecarboximidoyl chloride](/img/structure/B8140028.png)
![(1E)-N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-4-methylbenzenecarboximidoyl chloride](/img/structure/B8140034.png)




![rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B8140068.png)
